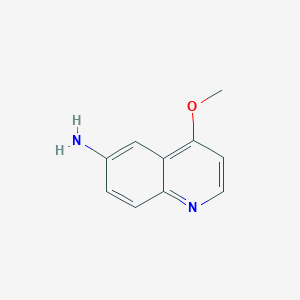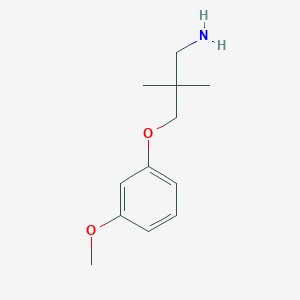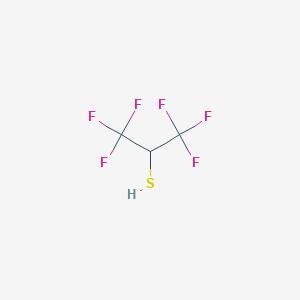
Hexafluoroisopropyl mercaptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl mercaptan is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a hexafluoroisopropyl group. This compound is notable for its strong and distinctive odor, which is typical of mercaptans. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl mercaptan can be synthesized through the reaction of hexafluoropropylene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where hexafluoropropylene and hydrogen sulfide are combined. The process involves careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Hexafluoroisopropyl mercaptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hexafluoroisopropanol.
Substitution: Various substituted mercaptans.
Scientific Research Applications
Hexafluoroisopropyl mercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form strong bonds with metal ions.
Industry: It is used in the production of specialty chemicals and as an odorant in natural gas to detect leaks.
Mechanism of Action
The mechanism of action of hexafluoroisopropyl mercaptan involves its interaction with metal ions and other electrophilic species. The thiol group (-SH) can form strong bonds with metal ions, which can inhibit the activity of enzymes that require metal cofactors. This property makes it useful in the study of enzyme mechanisms and in the design of enzyme inhibitors.
Comparison with Similar Compounds
Hexafluoroisopropyl mercaptan is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical properties compared to other mercaptans. Similar compounds include:
Methyl mercaptan: A simpler mercaptan with a single methyl group.
Ethyl mercaptan: Contains an ethyl group and is commonly used as an odorant in natural gas.
Butyl mercaptan: Contains a butyl group and is used in the production of rubber and plastics.
This compound stands out due to its higher reactivity and the unique properties imparted by the hexafluoroisopropyl group, making it valuable in specialized applications.
Properties
Molecular Formula |
C3H2F6S |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane-2-thiol |
InChI |
InChI=1S/C3H2F6S/c4-2(5,6)1(10)3(7,8)9/h1,10H |
InChI Key |
NKFCHHOPBJTHJX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



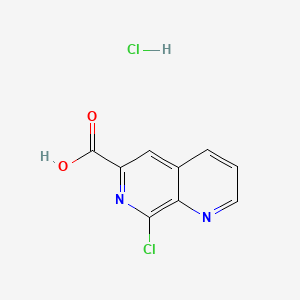
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
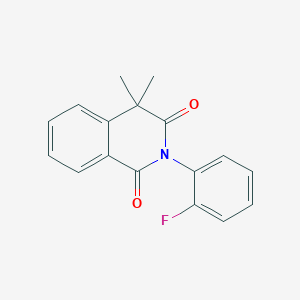
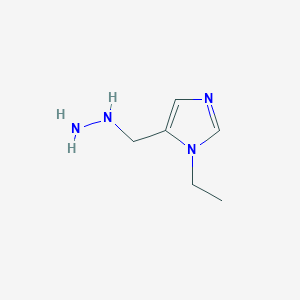
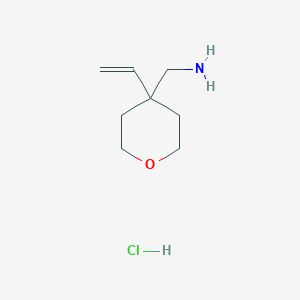

![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
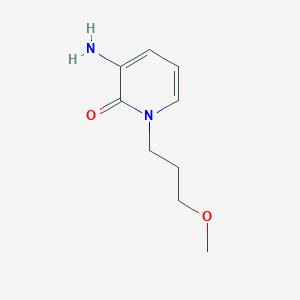
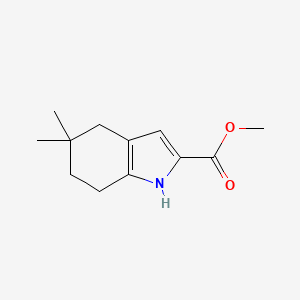
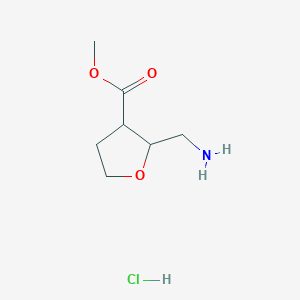
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
